molecular formula C14H15N3O2 B13892706 2-amino-N-naphthalen-2-ylbutanediamide

2-amino-N-naphthalen-2-ylbutanediamide

Cat. No.: B13892706
M. Wt: 257.29 g/mol
InChI Key: LMENXDIQSZMBBL-UHFFFAOYSA-N
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Description

2-amino-N-naphthalen-2-ylbutanediamide is a chemical compound with the molecular formula C14H15N3O2. It is known for its unique structure, which includes an amino group attached to a naphthalene ring and a butanediamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-naphthalen-2-ylbutanediamide typically involves the reaction of 2-naphthylamine with a suitable butanediamide precursor. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine . This intermediate can then be reacted with a butanediamide derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-naphthalen-2-ylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydro derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-N-naphthalen-2-ylbutanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-naphthalen-2-ylbutanediamide is unique due to its specific combination of an amino group, naphthalene ring, and butanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylbutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMENXDIQSZMBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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